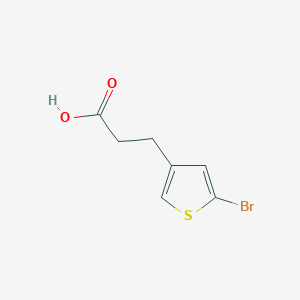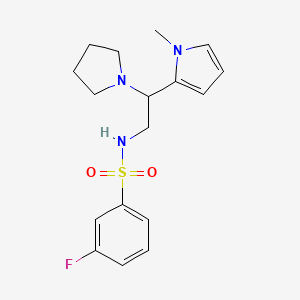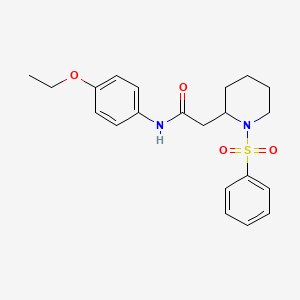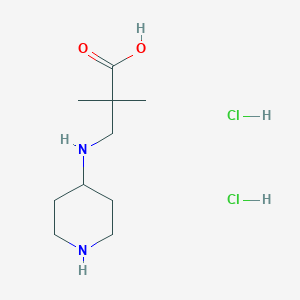
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is a synthetic compound that has attracted significant attention in the scientific research community. This compound is commonly used in biochemical and physiological studies due to its unique properties. In
Applications De Recherche Scientifique
Crystalline Structure and Synthesis
- The crystalline structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has been characterized, revealing that these compounds typically exhibit an anti-rotamer conformation around the C-N bond. The amide O atom's position relative to the pyran ring O atom can vary, showing either trans- or cis-relations. These structural insights are crucial for understanding the compound's chemical behavior and for the development of new derivatives with enhanced properties (Reis et al., 2013).
Chemical Synthesis and Application
- Novel synthetic methods have been developed for the compound and its derivatives, employing environmentally benign procedures and microwave irradiation to achieve better yields and reaction rates. These methods not only provide a pathway for synthesizing a variety of derivatives but also highlight the potential for antimicrobial activity among the synthesized compounds (Raval et al., 2012).
Biological Activity
- Certain derivatives of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide have been evaluated for their antioxidant and antibacterial activities. The synthesis of indolyl-4H-chromene-3-carboxamides through a one-pot, three-component protocol showed that some derivatives exhibit good antioxidant activity and antibacterial properties against various strains, highlighting the compound's potential in developing new therapeutic agents (Subbareddy & Sumathi, 2017).
Anticholinesterase Activity
- Research into coumarin-3-carboxamides bearing the tryptamine moiety synthesized from the compound has shown significant activity against acetylcholinesterase (AChE), which is a key target in Alzheimer's disease treatment. This suggests the compound's derivatives could play a crucial role in developing new treatments for neurodegenerative diseases (Ghanei-Nasab et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide' involves the condensation of 4-phenylthiazol-2-amine with 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid, followed by the cyclization of the resulting intermediate to form the final product.", "Starting Materials": [ "4-phenylthiazol-2-amine", "4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diethyl ether", "dichloromethane (DCM)", "ethyl acetate", "methanol", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Activation of 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid with DCC and TEA in DCM to form the corresponding active ester intermediate.", "Step 2: Addition of 4-phenylthiazol-2-amine to the active ester intermediate in DMF to form the amide intermediate.", "Step 3: Cyclization of the amide intermediate in the presence of NaOH and methanol to form the final product.", "Step 4: Purification of the final product by column chromatography using ethyl acetate and diethyl ether as eluents.", "Step 5: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
| 477550-30-4 | |
Formule moléculaire |
C19H12N2O3S |
Poids moléculaire |
348.38 |
Nom IUPAC |
4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17-13-8-4-5-9-16(13)24-10-14(17)18(23)21-19-20-15(11-25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,23) |
Clé InChI |
LXJXUOZKBQWHLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2795266.png)


![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2795269.png)


![4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2795278.png)

![N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2795282.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopentanecarboxamide](/img/structure/B2795283.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2795284.png)


![8-(4-Ethylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2795287.png)
